

CAS number 98948-95-9 chemical properties and safety data

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Compound of Interest

Compound Name: 6-Bromo-4-chloroquinoline-3-carboxylic acid

Cat. No.: B067709

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An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 98948-95-9)

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the CAS number 98948-95-9. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its structure features a bromine substituent at the 6th position and a carboxylic acid group at the 3rd position of the 4-hydroxyquinoline core. This compound is typically supplied as a white to off-white solid or powder. [\[3\]](#)[\[7\]](#)

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	98948-95-9	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₁₀ H ₆ BrNO ₃	[2] [3] [8]
Molecular Weight	268.06 g/mol	[2] [3] [8]
Synonyms	6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 3-Quinolinecarboxylic Acid, 6-Bromo-1,4-dihydro-4-oxo-	[3]
InChI	1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)	
SMILES	OC(=O)c1cnc2ccc(Br)cc2c1O	[7]

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to off-white solid/powder	[3] [7]
Boiling Point	412.1 °C at 760 mmHg	[6]
Flash Point	203 °C	[6]
Density	1.804 g/cm ³	[6]
Purity	Available as 95%, 96%, 97%	[3] [6]

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if ingested or inhaled.[\[2\]](#)[\[7\]](#) It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area or a chemical fume hood.[\[2\]](#)

Table 3: GHS Hazard Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation Mark)	[7]
Signal Word	Warning	[7]
Hazard Statements	H319: Causes serious eye irritation	[7]
Precautionary Statements	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of nitrogen.[\[2\]](#)

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through the Gould-Jacobs reaction, followed by hydrolysis. This procedure is adapted from established methodologies for similar quinolone derivatives.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

- Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is continuously removed by distillation.

- Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of a high-boiling point solvent such as diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes to facilitate thermal cyclization.
- Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

- The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
- The mixture is heated to reflux for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is then cooled in an ice bath, and the pH is adjusted to acidic (pH 1-2) using a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.
- The resulting solid is collected by filtration, washed with water to remove any remaining salts, and dried to yield 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Characterization

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the synthesized compound.

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound and any impurities, and then return to the initial conditions.
- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm
- Sample Preparation: A solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.

Structural Confirmation by Spectroscopy

- ^1H NMR Spectroscopy: The structure of the compound can be confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and the carboxylic acid proton.
- Mass Spectrometry (MS): The molecular weight of the compound can be verified using mass spectrometry. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).

Visualizations



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Caption: Workflow for the synthesis and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

GHS Hazard Information

GHS07

Exclamation Mark

Signal Word

Warning

Hazard Statement

H319: Causes serious eye irritation

Precautionary Statement

P305+P351+P338: IF IN EYES: Rinse cautiously...

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Caption: GHS hazard communication for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

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